molecular formula C10H21N3O3 B8115698 1-Hexyl-3-methylimidazolium nitrate

1-Hexyl-3-methylimidazolium nitrate

Cat. No. B8115698
M. Wt: 231.29 g/mol
InChI Key: DJJUVCGRFZCTDO-UHFFFAOYSA-O
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Description

1-Hexyl-3-methylimidazolium nitrate is a useful research compound. Its molecular formula is C10H21N3O3 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hexyl-3-methylimidazolium nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexyl-3-methylimidazolium nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase Behavior in Aqueous Biphasic Systems

1-Hexyl-3-methylimidazolium nitrate ([Hmim][NO3]) has been studied for its role in forming aqueous biphasic systems (ABS) with salts like dipotassium carbonate and dipotassium hydrogen phosphate. These studies investigate the effect of temperature and alkyl chain length on phase formation, showing that biphasic regions expand with temperature reduction and that [Hmim][NO3] is particularly effective in forming these phases (Malekghasemi et al., 2016).

Applications in Ion Exchange Chromatography

Research indicates that imidazolium-based ionic liquids, including [Hmim][NO3], can be used as additives in ion exchange chromatography for the analysis of inorganic anions like nitrate (NO3-), enhancing separation efficiency (Di et al., 2018).

Solubility in Organic Solvents

Studies on the solubility of [Hmim][NO3] in various organic solvents have been conducted. The solubility data is crucial for understanding the interactions between this ionic liquid and different solvents, impacting its applications in separation and extraction processes (Jiang & Wang, 2011).

Molecular Dynamics Simulations

Molecular dynamics simulations of ionic liquids like [Hmim][NO3] provide insights into their physical properties, including density, viscosity, and thermal behavior. These simulations help in understanding the microscopic behavior of these liquids, which is essential for designing processes involving them (Micaêlo et al., 2006).

Interaction with Alkanols

Research on binary mixtures of [Hmim][NO3] and alkanols helps in understanding the molecular interactions, such as hydrogen bonding and dipolar interactions, in these mixtures. This information is valuable for applications in solvent extraction and mixture separation processes (Khedri et al., 2019).

Synthesis of Nitrate-Containing Ionic Liquids

Studies on the synthesis of nitrate-containing ionic liquids, including [Hmim][NO3], provide methodologies for creating these substances without using hazardous materials. This research is crucial for developing safer and more sustainable chemical processes (Smith et al., 2011).

Novel Sample Preparation Techniques

The development of novel microextraction techniques using ionic liquids like [Hmim][NO3] represents a significant advancement in sample preparation for analytical chemistry, offering safer and more efficient methods for metal ion extraction from various samples (Baghdadi & Shemirani, 2008).

Thermodynamic Properties in Mixtures

Investigations into the thermodynamic properties of mixtures containing [Hmim][NO3] and alkanols are critical for understanding the behavior of these systems under different conditions. This research can guide the design of processes in chemical engineering and material science (Khedri et al., 2019).

properties

IUPAC Name

1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-9H,3-7,10H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJUVCGRFZCTDO-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00781403
Record name 1-Hexyl-3-methylimidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00781403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-3-methylimidazolium nitrate

CAS RN

203389-26-8
Record name 1-Hexyl-3-methylimidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00781403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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